molecular formula C5H11NO2S B12060174 L-Methionine-15N

L-Methionine-15N

Cat. No.: B12060174
M. Wt: 150.21 g/mol
InChI Key: FFEARJCKVFRZRR-JGTYJTGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Methionine-15N is a stable isotope-labeled compound of L-Methionine, an essential amino acid. The “15N” denotes the presence of the nitrogen-15 isotope, which is used in various scientific research applications. L-Methionine itself is crucial for human development and acts as a hepatoprotectant .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Methionine-15N can be synthesized by incorporating nitrogen-15 into the methionine molecule. One common method involves using 15N-labeled precursors in the synthesis process. For example, 15N-aceto-D,L-methionine can be used as a substrate .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation using genetically modified organisms that can incorporate nitrogen-15 into the methionine molecule. This method ensures high isotopic purity and yield .

Chemical Reactions Analysis

Types of Reactions

L-Methionine-15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Methionine-15N is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    L-Methionine-13C5,15N: Labeled with both carbon-13 and nitrogen-15.

    L-Cysteine-15N: Another nitrogen-15 labeled amino acid.

    L-Serine-15N: Nitrogen-15 labeled serine

Uniqueness

L-Methionine-15N is unique due to its specific labeling with nitrogen-15, which makes it particularly useful for studying nitrogen metabolism and protein synthesis. Its applications in various fields, including chemistry, biology, and medicine, highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

150.21 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i6+1

InChI Key

FFEARJCKVFRZRR-JGTYJTGKSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)[15NH2]

Canonical SMILES

CSCCC(C(=O)O)N

Origin of Product

United States

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